molecular formula C18H35NO4 B14282062 D-Valine, N-[(dodecyloxy)carbonyl]- CAS No. 158961-80-9

D-Valine, N-[(dodecyloxy)carbonyl]-

Cat. No.: B14282062
CAS No.: 158961-80-9
M. Wt: 329.5 g/mol
InChI Key: KFXDHGFKZUDVAR-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

158961-80-9

Molecular Formula

C18H35NO4

Molecular Weight

329.5 g/mol

IUPAC Name

(2R)-2-(dodecoxycarbonylamino)-3-methylbutanoic acid

InChI

InChI=1S/C18H35NO4/c1-4-5-6-7-8-9-10-11-12-13-14-23-18(22)19-16(15(2)3)17(20)21/h15-16H,4-14H2,1-3H3,(H,19,22)(H,20,21)/t16-/m1/s1

InChI Key

KFXDHGFKZUDVAR-MRXNPFEDSA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)N[C@H](C(C)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCOC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Valine, N-[(dodecyloxy)carbonyl]- typically involves the reaction of D-Valine with dodecyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The reaction mechanism involves the nucleophilic attack of the amino group of D-Valine on the carbonyl carbon of dodecyloxycarbonyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of D-Valine, N-[(dodecyloxy)carbonyl]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

D-Valine, N-[(dodecyloxy)carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions result in the replacement of the dodecyloxycarbonyl group with other functional groups .

Scientific Research Applications

D-Valine, N-[(dodecyloxy)carbonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Valine, N-[(dodecyloxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the dodecyloxycarbonyl group, which enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural and Property Comparisons
Compound Name Molecular Formula Molecular Weight Protecting Group XLogP3 TPSA (Ų) Key Applications
D-Valine, N-[(dodecyloxy)carbonyl]- C₁₈H₃₅NO₄ 329.43 Dodecyloxycarbonyl 6.5 75.6 Surfactants, lipid bilayers
Fmoc-D-Val-OH C₂₀H₂₁NO₄ 339.39 Fluorenylmethyloxycarbonyl (Fmoc) ~3.5* 75.6 Solid-phase peptide synthesis
Boc-D-Valine C₁₀H₁₉NO₄ 217.26 tert-Butoxycarbonyl (Boc) ~2.0* 75.6 Organic synthesis intermediates
N-(Trifluoroacetyl)-D-valine C₇H₁₀F₃NO₃ 213.15 Trifluoroacetyl ~1.8* 75.6 Pharmaceuticals, biochemistry

Note: XLogP3 values marked with * are estimated based on group contributions due to lack of experimental data in provided evidence.

Key Observations :

Lipophilicity :

  • The dodecyloxycarbonyl group confers significantly higher lipophilicity (XLogP3 = 6.5) compared to Fmoc (XLogP3 ~3.5) or Boc (XLogP3 ~2.0) derivatives. This makes the compound ideal for lipid membrane interactions but less soluble in aqueous media .
  • Trifluoroacetyl derivatives exhibit lower lipophilicity due to the electron-withdrawing nature of the -CF₃ group .

Stability and Deprotection :

  • Dodecyloxycarbonyl : Stable under acidic and basic conditions but requires harsh hydrolysis (e.g., strong acids/bases) for deprotection.
  • Fmoc : Labile under basic conditions (e.g., piperidine), making it suitable for stepwise peptide synthesis .
  • Boc : Cleaved under acidic conditions (e.g., trifluoroacetic acid), offering orthogonal protection strategies .

Comparison with Other Alkyl-Protected Amino Acids

  • N-[2,3-Bis(dodecyloxy)propyl]-L-lysinamide :
    • Contains dual dodecyloxy chains, enhancing lipid solubility (XLogP3 > 8).
    • Used in drug delivery systems, whereas D-Valine, N-[(dodecyloxy)carbonyl]- is more suited for surface-active applications.
  • Poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)aniline) (P3T-DDTPA) :
    • A polymer with dodecyloxy side chains, demonstrating improved solubility in organic solvents. Highlights the role of dodecyloxy groups in modulating material properties.

Bioactivity and Pharmacological Relevance

  • Tau-Fluvalinate : A D-valine-derived pesticide with a cyano(3-phenoxyphenyl)methyl group. Demonstrates that valine derivatives can exhibit bioactivity, though the dodecyloxycarbonyl variant lacks pesticidal functionality.
  • Valsartan-Related Compound A : A D-valine-based antihypertensive agent. Contrasts with the target compound, emphasizing that pharmacological activity depends on specific functionalization (e.g., tetrazole groups).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.